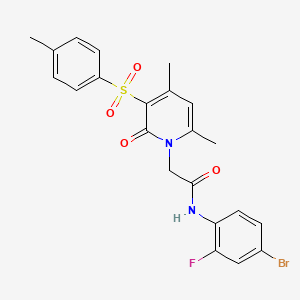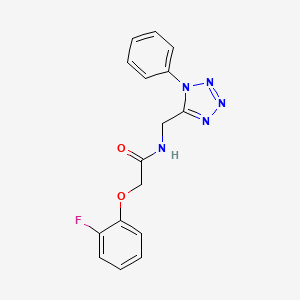
2-(2-fluorophenoxy)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(2-fluorophenoxy)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide" is a chemical entity that appears to be related to a class of compounds with potential antiallergic and herbicidal activities. The related compounds have been synthesized and evaluated for their biological activities, which include antiallergic effects in the rat passive cutaneous anaphylaxis test and herbicidal activities against various dicotyledonous weeds .
Synthesis Analysis
The synthesis of related compounds involves starting materials such as 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate, as seen in the synthesis of N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamides . Although the exact synthesis route for "2-(2-fluorophenoxy)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide" is not provided, it can be inferred that similar synthetic strategies could be employed, involving the formation of the tetrazole ring and subsequent attachment to the fluorophenoxy moiety.
Molecular Structure Analysis
The molecular structure of compounds in this class has been confirmed using various analytical techniques such as 1H NMR, IR, mass spectrum, and elemental analyses . These techniques ensure the correct assembly of the molecular framework and the presence of functional groups such as the tetrazole ring and the phenoxy moiety, which are crucial for the biological activity of these compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds likely include amide bond formation and the creation of the tetrazole ring. The specific reactivity of "2-(2-fluorophenoxy)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide" has not been detailed, but it can be assumed that the presence of the acetamide group and the tetrazole ring could influence its reactivity profile, potentially affecting its stability and its interaction with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds contribute significantly to their biological activity. For instance, the Hansch/Free-Wilson model was used to establish a relationship between structure and antiallergic activity, indicating the importance of physicochemical properties in the activity of these molecules . The herbicidal activity of related compounds also suggests that properties such as solubility, stability, and molecular geometry play a role in their efficacy against weeds .
Wissenschaftliche Forschungsanwendungen
Photoreactions in Different Solvents
Flutamide, a related compound, shows different photoreactions in various solvents. For instance, in acetonitrile, flutamide undergoes photo-induced nitro-nitrite rearrangement, leading to the generation of phenoxy radicals and nitrogen monoxide. In contrast, in 2-propanol, the photoreduction of the nitro group followed by solvolysis of the trifluoromethyl group is observed. This suggests that compounds similar to 2-(2-fluorophenoxy)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide may exhibit distinct photoreactions based on the solvent used (Watanabe et al., 2015).
Radioligand Applications
Compounds like N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide have been synthesized and evaluated as potent radioligands for peripheral benzodiazepine receptors (PBR). These compounds show promise in neuroimaging, especially in regions of the brain like the olfactory bulb (Zhang et al., 2003).
Synthesis and Characterization
Novel compounds similar to the one have been synthesized and characterized, demonstrating the potential for diverse applications in various fields, such as medicinal chemistry and materials science (Yang Man-li, 2008).
Antipsychotic Potential
Certain derivatives of this compound, like 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, have shown an antipsychotic-like profile in animal behavioral tests. These compounds do not interact with dopamine receptors, suggesting their potential as novel antipsychotic agents (Wise et al., 1987).
Anti-Inflammatory Activity
Some derivatives, like N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, have shown significant anti-inflammatory activity in assays. This indicates the potential use of such compounds in developing anti-inflammatory medications (Sunder & Maleraju, 2013).
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-N-[(1-phenyltetrazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O2/c17-13-8-4-5-9-14(13)24-11-16(23)18-10-15-19-20-21-22(15)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTNHDNKBXTMBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3Z)-3-{[(2-methoxyphenyl)amino]methylidene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2499932.png)


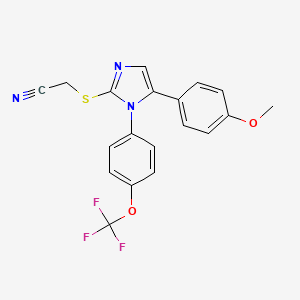
![[1,2,4]Triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B2499937.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]furan-2-carboxamide](/img/structure/B2499939.png)


![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(cyclohexylcarbamoyl)amino]piperidin-1-yl}acetamide](/img/structure/B2499943.png)
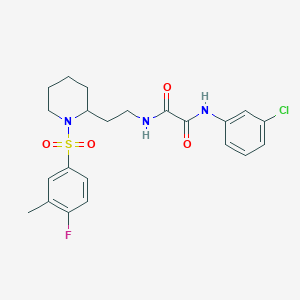
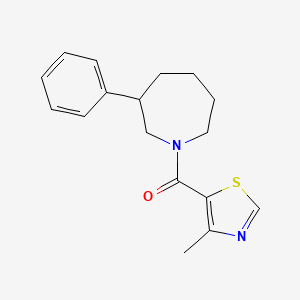
![1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B2499948.png)
![1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2499952.png)
